Product packaging for 1-Phenylethanethiol(Cat. No.:CAS No. 6263-65-6)

1-Phenylethanethiol

Cat. No.: B1218373
CAS No.: 6263-65-6
M. Wt: 138.23 g/mol
InChI Key: QZZBJCFNHPYNKO-UHFFFAOYSA-N
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Description

Significance of Thiols in Modern Organic and Materials Chemistry

Thiols, a class of organosulfur compounds characterized by the presence of a sulfhydryl (-SH) functional group, are pivotal in various domains of modern chemistry. creative-proteomics.comwikipedia.org Structurally analogous to alcohols, with a sulfur atom replacing the oxygen, thiols exhibit distinct chemical properties that render them highly valuable. wikipedia.orgbritannica.com Their high reactivity as nucleophiles allows them to participate in a wide array of chemical reactions, including nucleophilic substitution and addition, which are fundamental in organic synthesis. creative-proteomics.comebsco.com This reactivity is harnessed for the creation of pharmaceuticals, agrochemicals, and diverse sulfur-containing compounds. creative-proteomics.comebsco.com

In biochemistry, the thiol group, particularly in the amino acid cysteine, is crucial for protein structure and function through the formation of disulfide bonds (-S-S-), which stabilize the three-dimensional folding of proteins. creative-proteomics.com Beyond their structural roles, thiols are key players in redox reactions, acting as potent reducing agents. creative-proteomics.com The reactivity of thiols also extends to materials science, where they are instrumental in the production of polymers and rubber through processes like vulcanization. ebsco.comsigmaaldrich.com A particularly significant application is the formation of self-assembled monolayers (SAMs) on the surfaces of metals, especially gold. nih.govpradeepresearch.org This ability of thiols to spontaneously form well-ordered, single-molecule-thick layers has opened up applications in nanotechnology, selective catalysis, and chemical sensing. nih.govnorthwestern.edu

Academic Trajectory and Research Focus on 1-Phenylethanethiol

This compound (C8H10S) is an organosulfur compound that has garnered specific research interest due to its unique structural and chemical characteristics. nih.gov As a chiral molecule, existing in both (R) and (S) enantiomeric forms, it presents opportunities for stereoselective applications. nih.govnih.gov Historically, one area of research has been in flavor and fragrance chemistry, where it has been identified as a key character-impact aroma compound in curry leaves (Bergera koenigii), contributing a sulfury, burnt aroma. nih.gov

In the realm of synthetic and materials chemistry, this compound serves as a valuable building block for introducing the thiol functional group into more complex molecules. chemicalbook.comsigmaaldrich.com A significant focus of academic research has been its use and the use of its derivatives in the field of surface science. nih.gov For instance, studies have described the design, synthesis, and characterization of self-assembled monolayers (SAMs) derived from substituted alkoxyphenylethanethiols. nih.gov These investigations analyze how modifications to the phenyl ring of the this compound structure influence the properties of the resulting monolayer, such as its conformational order and packing density on a surface. nih.gov The chirality of this compound is also a key feature, making it a subject of interest in studies related to asymmetric organocatalysis, where chiral molecules are used to control the stereochemical outcome of a reaction. nih.gov

Aims and Scope of Advanced Investigations into this compound

Contemporary and future research on this compound is directed toward exploiting its specific molecular architecture for advanced applications. A primary aim is the continued development of functionalized self-assembled monolayers (SAMs). nih.gov Investigations focus on designing tailored this compound derivatives to create surfaces with specific properties for use in bio-interfacial science, such as resisting protein adsorption and controlling cell attachment. northwestern.edu The electrochemical stability of such SAMs on various metal electrodes like gold, platinum, and copper is a critical area of study for applications in selective catalysis and chemical sensing. nih.gov

Another key research vector involves leveraging the chirality of this compound. The aim is to utilize its enantiopure forms in the field of asymmetric catalysis, potentially as chiral ligands or in the synthesis of chiral catalysts that can facilitate highly selective chemical transformations. nih.govyoutube.com Exploring the molecule's reactivity in novel synthetic methodologies remains a persistent goal. Furthermore, advanced analytical studies continue to probe its behavior and formation pathways in natural products, such as the investigation into its thermolabile precursors in curry leaves. nih.gov These advanced investigations aim to unlock new functionalities and applications for this compound, from creating sophisticated biomaterials to enabling more efficient and selective chemical syntheses.

Properties of this compound

PropertyValueSource
Molecular Formula C8H10S nih.govchemicalbook.com
Molecular Weight 138.23 g/mol nih.govchemicalbook.com
Appearance Yellow oily liquid nih.gov
Odor Meat-like, pungent nih.govchemicalbook.com
Boiling Point 199 °C at 760 mmHg thegoodscentscompany.com
Density 1.017-1.021 g/cm³ nih.gov
Refractive Index 1.579-1.585 nih.gov
Flash Point 77.78 °C (172.00 °F) thegoodscentscompany.com
Water Solubility Insoluble nih.govchemicalbook.com
Ethanol Solubility Soluble nih.govchemicalbook.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H10S B1218373 1-Phenylethanethiol CAS No. 6263-65-6

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-phenylethanethiol
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InChI

InChI=1S/C8H10S/c1-7(9)8-5-3-2-4-6-8/h2-7,9H,1H3
Source PubChem
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InChI Key

QZZBJCFNHPYNKO-UHFFFAOYSA-N
Source PubChem
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Canonical SMILES

CC(C1=CC=CC=C1)S
Source PubChem
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Molecular Formula

C8H10S
Source PubChem
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DSSTOX Substance ID

DTXSID60863734
Record name Benzenemethanethiol, .alpha.-methyl-
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Molecular Weight

138.23 g/mol
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Physical Description

Yellow oily liquid; Meat-like, pungent odour
Record name (+\/-)-1-Phenylethylmercaptan
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
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Solubility

Insoluble in water, Soluble (in ethanol)
Record name (+\/-)-1-Phenylethylmercaptan
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Density

1.017-1.021
Record name (+\/-)-1-Phenylethylmercaptan
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CAS No.

6263-65-6, 33877-11-1
Record name 1-Phenylethanethiol
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Record name 1-Phenylethanethiol
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Record name Benzenemethanethiol, alpha-methyl-, (S)-
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Record name Benzenemethanethiol, α-methyl
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Record name 1-PHENYLETHANETHIOL
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Record name (+/-)-1-Phenylethylmercaptan
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Advanced Synthetic Methodologies for 1 Phenylethanethiol and Its Derivatives

Stereoselective and Enantioselective Synthesis Pathways

The creation of stereochemically pure 1-phenylethanethiol is a primary objective in its synthesis, given the often distinct biological and chemical properties of different stereoisomers. To this end, several strategies focusing on chiral inductions, auxiliary-mediated reactions, and asymmetric catalysis have been developed.

Chiral Inductions and Auxiliary-Mediated Strategies

Chiral auxiliaries are powerful tools in asymmetric synthesis, enabling the control of stereochemistry in a reaction by temporarily incorporating a chiral moiety into the substrate. ias.ac.innih.govnih.govplos.orgresearchgate.netharvard.edunih.govmorressier.comresearchgate.net This approach allows for the diastereoselective formation of new stereocenters, with the auxiliary being removed in a subsequent step to yield the desired enantiomerically enriched product.

One of the most effective strategies for the enantioselective synthesis of this compound involves the use of a chiral precursor, namely enantiopure 1-phenylethanol (B42297). The asymmetric reduction of acetophenone to (R)- or (S)-1-phenylethanol can be achieved with high enantioselectivity using various biocatalysts. For instance, endophytic fungi isolated from Illicium verum have been shown to reduce acetophenone to (R)-(+)-1-phenylethanol with an enantiomeric excess (ee) of up to 96%. Similarly, lipases are widely used for the kinetic resolution of racemic 1-phenylethanol, providing access to both enantiomers in high optical purity. The enantiomerically enriched 1-phenylethanol can then be converted to the corresponding this compound with inversion of configuration, thus preserving the stereochemical integrity.

The following table summarizes the enzymatic kinetic resolution of racemic 1-phenylethanol, a key step in the synthesis of enantiopure this compound.

EnzymeAcyl DonorSolventConversion (%)Enantiomeric Excess of Product (ee_p, %)Enantioselectivity (E)
Burkholderia cepacia lipase (B570770)Vinyl acetaten-heptane/[EMIM][BF4]40.198.9>200
Candida antarctica lipase B (Novozym 435)Vinyl acetateHexane->99>200

This data is compiled from studies on the enzymatic resolution of 1-phenylethanol. scielo.brmdpi.com

Asymmetric Catalysis in this compound Formation

Asymmetric catalysis offers a more atom-economical approach to enantioselective synthesis by employing a small amount of a chiral catalyst to generate a large quantity of a chiral product. researchgate.net Several catalytic strategies can be envisioned for the synthesis of this compound.

One promising route is the catalytic asymmetric addition of a thiol to styrene. Organocatalysis, in particular, has emerged as a powerful tool for such transformations. Chiral bifunctional catalysts, such as those based on cinchona alkaloids or thioureas, can activate both the thiol and the styrene, facilitating a highly enantioselective Michael addition reaction. oup.commdpi.comnih.gov This approach would directly install the thiol group at the chiral center in a single step.

Another avenue involves the asymmetric hydrogenation of a suitable precursor. While the direct asymmetric hydrogenation of a thioketone is challenging due to the instability and reactivity of these compounds, the asymmetric reduction of acetophenone to 1-phenylethanol, as discussed previously, is a well-established and highly efficient catalytic process. beilstein-journals.org

Chemo- and Regioselective Preparations

Achieving high levels of chemo- and regioselectivity is crucial in the synthesis of this compound to avoid the formation of unwanted byproducts. This is particularly important when dealing with multifunctional molecules or when specific isomers are desired.

Transition-Metal Catalyzed Routes to C-S Bond Formation

Transition-metal catalysis has revolutionized the formation of carbon-sulfur (C-S) bonds, offering mild and efficient alternatives to traditional methods. researchgate.netresearchgate.netuva.es Palladium, nickel, and copper complexes are among the most widely used catalysts for these transformations.

A potential route for the synthesis of this compound is the transition-metal-catalyzed thiolation of 1-phenylethanol or its derivatives. For instance, a palladium- or nickel-catalyzed cross-coupling reaction between a 1-phenylethyl halide or triflate and a sulfur source, such as thiourea or a thiolate salt, could provide the desired product. google.com Recent advancements in this area have focused on the direct C-H bond functionalization, which could potentially allow for the direct conversion of ethylbenzene to this compound, although this remains a challenging transformation.

The following table provides a general overview of transition-metal catalyzed C-S bond formation reactions that could be adapted for the synthesis of this compound.

Catalyst SystemSubstrateSulfur SourceGeneral Reaction Type
Palladium/LigandAryl/Alkyl Halide or TriflateThiol, Thiolate, ThioureaCross-Coupling
Nickel/LigandAryl/Alkyl HalideThiol, Thiolate, ThioureaCross-Coupling
Copper/LigandAryl HalideThiol, ThiolateUllmann-type Coupling

Functional Group Interconversions Leading to this compound

The synthesis of this compound can also be achieved through the interconversion of other functional groups. A common and effective method is the conversion of 1-phenylethanol to the corresponding thiol. This transformation can be accomplished through a two-step process involving the conversion of the alcohol to a good leaving group, such as a tosylate or a halide, followed by nucleophilic substitution with a sulfur nucleophile like sodium hydrosulfide (B80085) or thiourea. ias.ac.inresearchgate.net

The Mitsunobu reaction offers a direct, one-pot conversion of an alcohol to a thiol with inversion of stereochemistry. oup.comnih.govresearchgate.net This reaction typically involves the use of triphenylphosphine and a dialkyl azodicarboxylate, such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD), to activate the alcohol, which is then displaced by a sulfur nucleophile like thioacetic acid. The resulting thioester can be subsequently hydrolyzed to yield the desired thiol. A patent describes a process for the conversion of primary and secondary alcohols to their corresponding thiols and thiol esters with inversion of configuration using this methodology. google.com

Green Chemistry Approaches in this compound Synthesis

The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. acs.orgnih.govresearchgate.net In the context of this compound synthesis, several green approaches can be implemented.

Biocatalysis stands out as a particularly green methodology. harvard.edumdpi.comsnnu.edu.cnscirp.orgoalib.comntnu.no The use of enzymes, such as lipases, or whole-cell systems for the asymmetric reduction of acetophenone or the kinetic resolution of racemic 1-phenylethanol operates under mild conditions (ambient temperature and pressure) in aqueous media, thereby avoiding the use of harsh reagents and organic solvents.

The development of catalytic methods, both transition-metal-catalyzed and organocatalytic, aligns with the principles of green chemistry by reducing the amount of waste generated compared to stoichiometric reactions. Furthermore, the use of greener solvents, such as water or supercritical carbon dioxide, and the development of solvent-free reaction conditions are active areas of research aimed at minimizing the environmental impact of chemical synthesis. The photocatalytic synthesis of thioesters from thioic acids and alkenes using visible light and a green oxidant like O2 represents a sustainable approach that could be adapted for the synthesis of this compound derivatives. acs.org

Derivatization Strategies for Modified this compound Structures

The modification of this compound (I) at the sulfur atom provides a versatile platform for the synthesis of a diverse array of derivatives with tailored chemical and physical properties. The nucleophilic nature of the thiol group is the primary driver for these transformations, allowing for the formation of new carbon-sulfur, sulfur-oxygen, and sulfur-sulfur bonds. Key derivatization strategies include S-alkylation, S-acylation, Michael additions, and the formation of disulfides.

S-Alkylation for the Synthesis of Thioethers

S-alkylation is a fundamental and widely employed method for the derivatization of this compound, leading to the formation of thioethers (sulfides). This reaction typically proceeds via a nucleophilic substitution (SN2) mechanism, where the deprotonated thiol (thiolate) acts as a potent nucleophile, attacking an electrophilic carbon center of an alkylating agent.

The first step in this process is the deprotonation of the thiol group to form the more nucleophilic thiolate anion. This is readily achieved by treatment with a suitable base. A variety of bases can be employed, ranging from strong bases like sodium hydride to milder bases such as alkali metal hydroxides or carbonates.

Once the thiolate is generated in situ, it reacts with an alkylating agent, typically an alkyl halide (e.g., alkyl chloride, bromide, or iodide), to displace the halide and form the corresponding thioether. The efficiency of the reaction is influenced by factors such as the nature of the leaving group, the steric hindrance around the electrophilic carbon, and the reaction solvent.

A generalized scheme for the S-alkylation of this compound is presented below:

Scheme 1: General S-Alkylation of this compound

Where R = 1-phenylethyl, R' = alkyl or substituted alkyl group, and X = halide.

While specific research detailing a broad range of S-alkylation reactions for this compound with comprehensive data is limited in the readily available literature, the following table illustrates the potential scope of this methodology with various alkylating agents based on general principles of thiol chemistry.

Alkylating Agent Base Solvent Product (Thioether)
Methyl iodideSodium hydroxideEthanol1-Phenyl-1-(methylthio)ethane
Ethyl bromidePotassium carbonateAcetone1-Phenyl-1-(ethylthio)ethane
Benzyl (B1604629) chlorideSodium hydrideTetrahydrofuran1-Phenyl-1-(benzylthio)ethane
Propargyl bromideSodium ethoxideEthanol1-Phenyl-1-(prop-2-yn-1-ylthio)ethane
Allyl chloridePotassium hydroxideDimethylformamide1-Phenyl-1-(allylthio)ethane

S-Acylation to Form Thioesters

S-acylation of this compound provides access to thioesters, which are valuable synthetic intermediates and can exhibit interesting biological activities. This transformation involves the reaction of the thiol with an acylating agent, such as an acyl chloride or an acid anhydride.

Similar to S-alkylation, the reaction is often facilitated by the presence of a base to deprotonate the thiol and enhance its nucleophilicity. Non-nucleophilic bases like triethylamine or pyridine are commonly used to scavenge the acid byproduct (e.g., HCl) formed during the reaction.

The general reaction for the S-acylation of this compound can be depicted as follows:

Scheme 2: General S-Acylation of this compound

Where R = 1-phenylethyl and R' = alkyl or aryl group.

Detailed experimental data for a wide variety of S-acylation reactions of this compound are not extensively documented in publicly accessible sources. The following table provides representative examples of potential thioester derivatives.

Acylating Agent Base Solvent Product (Thioester)
Acetyl chlorideTriethylamineDichloromethaneS-(1-Phenylethyl) ethanethioate
Benzoyl chloridePyridineTetrahydrofuranS-(1-Phenylethyl) benzothioate
Acetic anhydrideSodium acetateAcetic acidS-(1-Phenylethyl) ethanethioate
Propionyl chlorideTriethylamineDiethyl etherS-(1-Phenylethyl) propanethioate

Michael Addition to α,β-Unsaturated Carbonyl Compounds

The conjugate addition of this compound to α,β-unsaturated carbonyl compounds, known as the Michael addition or thia-Michael addition, is an effective method for carbon-sulfur bond formation. In this reaction, the thiol adds across the carbon-carbon double bond of a Michael acceptor, such as an enone or an enoate.

The reaction is typically catalyzed by a base, which generates the thiolate anion, the active nucleophile. The thiolate then attacks the β-carbon of the α,β-unsaturated system, leading to the formation of a new thioether derivative.

A general representation of the Michael addition of this compound is shown below:

Scheme 3: General Michael Addition of this compound

Where R = 1-phenylethyl and R' = alkyl, aryl, or alkoxy group.

The following table illustrates the types of products that can be expected from the Michael addition of this compound to various Michael acceptors, based on the general reactivity of thiols.

Michael Acceptor Catalyst (Base) Solvent Product (Thioether Adduct)
Methyl acrylateTriethylamineMethanolMethyl 3-((1-phenylethyl)thio)propanoate
AcrylonitrileSodium hydroxideWater/Ethanol3-((1-Phenylethyl)thio)propanenitrile
Cyclohexen-2-onePotassium tert-butoxidetert-Butanol3-((1-Phenylethyl)thio)cyclohexan-1-one
ChalconePiperidineEthanol3-Phenyl-1-(phenyl)-3-((1-phenylethyl)thio)propan-1-one

Formation of Disulfides

The oxidation of this compound leads to the formation of the corresponding disulfide, bis(1-phenylethyl) disulfide. This oxidative coupling is a common reaction for thiols and can be achieved using a variety of mild oxidizing agents, such as iodine, hydrogen peroxide, or even atmospheric oxygen, often in the presence of a catalyst.

The reaction involves the formation of a sulfur-sulfur bond between two molecules of the thiol. This process is reversible, and the disulfide can be reduced back to the thiol using appropriate reducing agents.

Scheme 4: Oxidative Dimerization of this compound

Where R = 1-phenylethyl and [O] represents an oxidizing agent.

Furthermore, this compound can react with other thiols or disulfide-containing compounds to form unsymmetrical (mixed) disulfides through thiol-disulfide exchange reactions.

Reaction Type Reagent/Conditions Product
Symmetrical Disulfide FormationIodine, EthanolBis(1-phenylethyl) disulfide
Symmetrical Disulfide FormationHydrogen peroxide, waterBis(1-phenylethyl) disulfide
Mixed Disulfide FormationReaction with Ellman's reagentMixed disulfide of this compound and 5-thio-2-nitrobenzoic acid

Elucidation of Reaction Mechanisms and Reactivity of 1 Phenylethanethiol

Nucleophilic and Electrophilic Reactivity Patterns

The sulfur atom in 1-phenylethanethiol is rich in electron density due to its lone pairs, rendering it a potent nucleophile, particularly in its deprotonated thiolate form. This nucleophilicity is central to many of its synthetic applications.

Nucleophilic Reactions: The thiol group readily undergoes nucleophilic substitution reactions. In the presence of a base (e.g., sodium hydroxide, potassium carbonate, or triethylamine), this compound is deprotonated to form the highly nucleophilic 1-phenylethanethiolate anion. This anion can then react with various electrophiles.

S-Alkylation: A prominent reaction involves the alkylation of the thiolate with alkyl halides (such as methyl iodide or benzyl (B1604629) bromide) to yield stable thioethers, often referred to as alkyl benzylthioethers chemicalbook.inlookchem.comchemicalbook.comfishersci.atfishersci.ca. This reaction is a common method for introducing the 1-phenylethylthio moiety into organic molecules.

S-Acylation: this compound can also participate in acylation reactions, forming thioesters. This has been observed in enzymatic resolutions where the thiooctanoate of this compound was prepared, serving as an acyl donor researchgate.netresearchgate.net.

Michael Addition: As a soft nucleophile, the thiolate can also undergo conjugate addition (Michael addition) to α,β-unsaturated carbonyl compounds and other Michael acceptors.

Electrophilic Reactivity: In its typical state, this compound does not exhibit significant electrophilic character. Its primary role in reactions is as a nucleophile or a hydrogen atom donor. While thiols can be oxidized to species with electrophilic sulfur (e.g., sulfenyl halides or sulfoxides under specific oxidizing conditions), these are transformations of the thiol rather than inherent electrophilic reactivity of the parent molecule thieme-connect.dersc.org.

Radical-Mediated Chemical Transformations

The relatively weak S-H bond in this compound makes it susceptible to homolytic cleavage, enabling its participation in radical-mediated reactions.

Hydrogen Atom Transfer: The S-H bond can serve as a source of hydrogen atoms, allowing this compound to act as a chain transfer agent or a radical scavenger in certain polymerization processes or radical chain reactions.

Radical Addition: Thiols are known to undergo radical addition reactions across unsaturated bonds, such as alkenes and alkynes, in processes like the thiol-ene reaction. While specific examples for this compound are not detailed in the provided snippets, the general mechanism involves the formation of a thiyl radical (RS•) which then adds to the unsaturated substrate kyushu-u.ac.jp.

Oxidation to Disulfides: Thiols can be oxidized to form disulfides (R-S-S-R) under various conditions, including reaction with mild oxidants or molecular oxygen. This process can be reversible under reducing conditions rsc.org.

Stereochemical Control and Diastereoselectivity in this compound Reactions

This compound possesses a chiral center at the benzylic carbon atom, meaning it exists as two enantiomers: (R)-1-phenylethanethiol and (S)-1-phenylethanethiol. This chirality is a critical aspect of its reactivity and synthetic utility.

Stereochemical Integrity: When reactions occur exclusively at the sulfur atom, such as S-alkylation or S-acylation, the stereochemical configuration at the benzylic carbon is typically preserved, provided no side reactions affect that center.

Enantioselective Synthesis and Resolution: Enantiomerically pure forms of this compound can be synthesized or resolved. For instance, lipase-catalyzed resolution using Candida antarctica lipase (B570770) B has been employed to obtain enantiomerically enriched this compound. In one study, the thiooctanoate derivative of this compound was used as an acyl donor, yielding the (R)-enantiomer with 95% enantiomeric excess (ee) and the (S)-enantiomer with 75% ee researchgate.netresearchgate.net. Furthermore, natural sources like Pontianak oranges have shown a distribution of enantiomers, with approximately 76% (R) and 24% (S) nih.gov.

Diastereoselectivity: If this compound, in either enantiomerically pure or racemic form, participates in reactions that create new stereocenters or involve existing ones, diastereoselectivity may arise. The outcome depends on the specific reaction conditions, reagents, and the inherent stereochemical preferences of the transition states.

Kinetic and Thermodynamic Aspects of this compound Reactivity

Understanding the kinetic and thermodynamic parameters governing the reactions of this compound provides insight into its reactivity and the feasibility of its transformations.

Acidity (pKa): this compound has a predicted pKa value of approximately 10.12 chemicalbook.in. This indicates that it is a moderately acidic thiol, readily deprotonated by common bases to form the more nucleophilic thiolate anion.

Nucleophilicity vs. Acidity: In reactions involving electrophilic attack on the sulfur atom, the nucleophilicity of the sulfur is often a more dominant factor than the acidity of the S-H bond. Studies have shown that electron-rich thiols (higher electron density on sulfur) tend to be more reactive, as evidenced by Hammett correlations with a negative rho value (-1.65), suggesting that the electron density at the sulfur atom is crucial for reactivity rsc.org.

Reaction Rates: The rates of reactions such as S-alkylation are influenced by factors including the nature of the electrophile, the strength and type of base used, solvent polarity, and temperature. Steric hindrance around the chiral center can also play a role in modulating reaction kinetics.

Thermodynamics: The formation of stable thioethers and thioesters from this compound and appropriate electrophiles is generally thermodynamically favorable. The equilibrium for the deprotonation of the thiol lies significantly towards the thiolate in the presence of bases stronger than the thiolate anion.

Role as a Thiolate Ligand in Metal Nanocluster Chemistry

This compound, upon deprotonation, serves as a valuable capping ligand in the synthesis and stabilization of metal nanoclusters. The thiolate anion (1-phenylethanethiolate) binds strongly to the surfaces of various metal nanoparticles, influencing their size, shape, stability, and electronic properties.

Surface Stabilization: The sulfur atom of the thiolate ligand forms robust metal-sulfur bonds with metal atoms on the cluster surface. This strong interaction prevents aggregation and Ostwald ripening, thereby stabilizing the nanoclusters in solution or in solid matrices google.com.

Control of Nanoparticle Properties: The organic ligands, such as 1-phenylethanethiolate, not only stabilize the nanoclusters but also dictate their solubility, dispersibility, and surface chemistry. The phenyl group contributes steric bulk and can influence the electronic environment of the metal core through π-interactions.

Applications: While specific examples of nanoclusters stabilized by 1-phenylethanethiolate were not detailed in the provided search snippets, thiols are widely recognized for their ability to complex metals like gold and cadmium, enabling the formation of metal nanoparticles with controlled functionalities google.com. Such functionalized nanoparticles find applications in catalysis, sensing, and drug delivery.

Computational and Theoretical Investigations of 1 Phenylethanethiol

Quantum Chemical Calculations of Electronic Structure and Energetics

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule, such as its geometry, stability, and electronic landscape. northwestern.edu These calculations solve the Schrödinger equation for a given molecular system, providing detailed information about electron distribution and energy levels. northwestern.edu For molecules like 1-phenylethanethiol, methods such as Density Functional Theory (DFT) and ab initio calculations are commonly employed.

Studies on the closely related isomer, 2-phenylethanethiol (B1584568), have utilized DFT methods like B3LYP-D3 and B2PLYP-D3, as well as ab initio methods like Møller–Plesset perturbation theory (MP2), to predict stable structures and their relative energies. uva.esresearchgate.net These calculations have identified multiple stable conformers within a small energy range, highlighting the molecule's flexibility. uva.esresearchgate.net Similar computational approaches for this compound would allow for the determination of its most stable geometric structure, bond lengths, and bond angles.

The electronic structure of this compound is characterized by the interplay between the phenyl ring's π-system and the sulfur-containing thiol group. Quantum chemical calculations can map the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), which are crucial for predicting chemical reactivity. The HOMO is typically associated with the molecule's ability to donate electrons (nucleophilicity), while the LUMO relates to its ability to accept electrons (electrophilicity). For this compound, the HOMO is expected to have significant contributions from the sulfur atom's lone pairs and the phenyl ring's π-orbitals, while the LUMO is likely to be a π* orbital of the aromatic ring.

Energetic properties such as bond dissociation energies (BDE) can also be computed. For the S-H bond in this compound, the BDE is a key indicator of its antioxidant potential and its propensity to act as a hydrogen atom donor in radical reactions. DFT calculations have been successfully used to determine the BDE of the S-H bond in various thiols, providing insights into their antiradical activity. nih.gov

Table 1: Representative Computed Properties for Aromatic Thiols

PropertyComputational MethodTypical Predicted Value/CharacteristicSignificance for this compound
Relative Conformational EnergyB3LYP, MP2Multiple conformers within a few kJ/molIndicates conformational flexibility around the C-S bond.
HOMO-LUMO GapDFT (e.g., B3LYP)~4-6 eVRelates to electronic stability and reactivity.
S-H Bond Dissociation EnergyDFT (e.g., B3LYP)~80-90 kcal/molKey parameter for hydrogen atom transfer reactivity.
Mulliken Atomic ChargesDFT, MP2Negative charge on S, positive on H (in S-H)Indicates the polarity of the S-H bond and sites for electrostatic interactions.

Note: The values presented are typical for aromatic thiols and serve as an estimation for this compound based on computational studies of related molecules.

Conformational Analysis and Stereoelectronic Effects

The three-dimensional structure and conformational preferences of this compound are governed by a combination of steric and stereoelectronic effects. Conformational analysis involves identifying the stable rotational isomers (conformers) and the energy barriers between them.

For the related 2-phenylethanethiol, computational studies have revealed several stable conformers resulting from rotations around the Cα-Cβ and Cβ-S bonds. uva.esresearchgate.net A key finding in these studies is the presence of a stabilizing intramolecular S-H···π interaction, where the thiol hydrogen points towards the phenyl ring. uva.esresearchgate.net This type of weak hydrogen bond contributes significantly to the stability of the global minimum conformation. uva.es For this compound, rotation around the C-S bond and the C-C bond connecting the ethyl group to the phenyl ring will also lead to different conformers. The relative energies of these conformers can be calculated to determine the most populated states at a given temperature.

Stereoelectronic effects are orbital interactions that dictate the geometry and reactivity of a molecule. wikipedia.org A crucial stereoelectronic interaction in thiols is hyperconjugation, which can involve the donation of electron density from a filled bonding orbital (or a lone pair) to an adjacent empty antibonding orbital (σ). In this compound, interactions between the sulfur lone pairs and the σ orbitals of the C-C and C-H bonds of the ethyl group, as well as interactions with the π-system of the phenyl ring, will influence its conformational preferences and reactivity.

A particularly relevant stereoelectronic interaction for aromatic thiols is the S-H/π interaction. nih.govacs.org Computational analyses, including Natural Bond Orbital (NBO) analysis, have shown that this interaction is driven by a favorable molecular orbital interaction between a filled π orbital of the aromatic ring (the donor) and the S-H σ* antibonding orbital (the acceptor). acs.org This π → σ* interaction leads to a stabilization of the conformation where the S-H bond is oriented towards the aromatic ring. acs.org This effect is expected to play a role in the conformational landscape of this compound, both intramolecularly and in intermolecular interactions.

Transition State Modeling and Reaction Pathway Predictions

Computational chemistry is a powerful tool for elucidating reaction mechanisms by modeling the transition states (TS) that connect reactants to products. bath.ac.uk The transition state is a high-energy, transient species that represents the energy maximum along a reaction coordinate. By locating and characterizing the TS, chemists can calculate activation energies, which are critical for predicting reaction rates. bath.ac.uk

For this compound, transition state modeling can be applied to various reactions, such as its oxidation to disulfides, its role as a nucleophile in S-alkylation reactions, or its participation in radical-mediated processes like thiol-ene reactions. DFT methods are widely used for this purpose. For instance, in a study of thiol-ene "click" reactions involving phenyl thiol derivatives, DFT calculations (using the M06-2X functional) were employed to model the transition structures for both the propagation step (thiyl radical addition to an alkene) and the chain transfer step (hydrogen atom transfer from a thiol). marmara.edu.tr

These calculations revealed that the activation barriers are influenced by the electronic nature of the substituents on the phenyl ring. marmara.edu.tr For this compound, similar modeling could predict its reactivity in such reactions. The predicted reaction pathway would involve the following steps:

Initiation: Formation of a 1-phenylethanethiyl radical.

Propagation: The radical adds across a double bond, forming a carbon-centered radical.

Chain Transfer: The new radical abstracts a hydrogen atom from another this compound molecule, regenerating the thiyl radical and forming the final product.

Table 2: Hypothetical Transition State Modeling for a Thiol-Ene Reaction with this compound

Reaction StepReactantsTransition State CharacteristicsProductsComputational Output
Propagation 1-Phenylethanethiyl radical + AlkenePartially formed C-S bond; Elongated alkene C=C bondCarbon-centered radicalTS geometry, Activation Energy (Ea), Imaginary frequency
Chain Transfer Carbon-centered radical + this compoundPartially broken S-H bond; Partially formed C-H bondThioether product + 1-Phenylethanethiyl radicalTS geometry, Activation Energy (Ea), Imaginary frequency

Molecular Dynamics and Simulation Studies of this compound Interactions

Molecular dynamics (MD) simulations provide a way to study the time-dependent behavior of molecular systems, offering insights into dynamics, conformational changes, and intermolecular interactions. youtube.com In an MD simulation, the classical equations of motion are solved for a system of atoms and molecules over time, generating a trajectory that reveals how the system evolves. frontiersin.org

For this compound, MD simulations can be used to study its behavior in different environments, such as in various solvents or in condensed phases. These simulations can reveal information about solvation shells, diffusion coefficients, and the nature of intermolecular interactions with solvent molecules or other solute molecules.

While specific MD studies on this compound are limited, research on the closely related 2-phenylethanethiol provides valuable insights. A combined computational and spectroscopic study of 2-phenylethanethiol dimers investigated the competition between different types of intermolecular hydrogen bonds, including O-H···S, S-H···O, and S-H···S interactions. ehu.esacs.org The study found that dispersion forces dominate the interaction energy in the thiol-containing dimers. acs.org

MD simulations of this compound in a solvent like water or an organic solvent would allow for the analysis of several key features:

Radial Distribution Functions (RDFs): These functions describe the probability of finding another atom or molecule at a certain distance from a reference atom. RDFs can reveal the structure of the solvation shell around the thiol group and the phenyl ring.

Hydrogen Bonding Dynamics: Simulations can track the formation and breaking of hydrogen bonds between the thiol group of this compound and solvent molecules or other thiol molecules. This provides information on the lifetime and strength of these interactions. dovepress.com

Conformational Dynamics: MD simulations can explore the conformational landscape of the molecule in solution, showing the transitions between different rotational isomers and their relative populations. nih.gov

These simulations rely on force fields, which are sets of parameters that describe the potential energy of the system. For thiols, accurate force field parameters are crucial for correctly modeling their interactions.

DFT Applications for Mechanistic Elucidation and Property Prediction

Density Functional Theory (DFT) has become a workhorse in computational chemistry due to its favorable balance of accuracy and computational cost. rsc.org It is widely applied to elucidate reaction mechanisms and predict a vast range of molecular properties. nih.govmdpi.comsemanticscholar.org

Mechanistic Elucidation: DFT calculations are instrumental in mapping out the potential energy surfaces of chemical reactions. By identifying reactants, products, intermediates, and transition states, a complete mechanistic picture can be constructed. mdpi.com For this compound, DFT could be used to investigate:

Nucleophilicity: The reactivity of the thiolate anion of this compound in S_N2 reactions. DFT can model the transition state of the reaction with an electrophile and calculate the activation barrier, providing a quantitative measure of its nucleophilic strength.

Oxidation Mechanisms: The step-by-step mechanism of oxidation to form a disulfide, potentially involving radical intermediates.

Acidity (pKa): While direct calculation of pKa is complex, DFT can be used in conjunction with thermodynamic cycles and solvent models to predict the acidity of the thiol proton, which is a key determinant of its reactivity in base-catalyzed reactions. nih.gov

A study on the reactivity of α,β-unsaturated carbonyl compounds with glutathione demonstrated that DFT transition state modeling can successfully predict reactivity profiles, highlighting the importance of steric and electronic factors. bath.ac.uk This approach could be adapted to understand the reactions of this compound with various biological or synthetic electrophiles.

Property Prediction: DFT can also predict a wide array of molecular properties that are often challenging to measure experimentally. For this compound, these include:

Spectroscopic Properties: DFT can calculate vibrational frequencies, which can be compared with experimental infrared (IR) and Raman spectra to aid in structural assignment. nih.gov Nuclear Magnetic Resonance (NMR) chemical shifts can also be predicted, providing another tool for characterization.

Electronic Properties: Properties like dipole moment, polarizability, and ionization potential can be readily calculated. These are fundamental to understanding the molecule's response to external electric fields and its intermolecular interactions.

Reactivity Descriptors: Conceptual DFT provides a framework for defining chemical reactivity indices such as chemical hardness, softness, and the electrophilicity index from the energies of the frontier molecular orbitals. nih.govbath.ac.uk These descriptors can be used to rationalize and predict the reactivity of this compound in different chemical contexts.

Advanced Analytical Methodologies for Mechanistic Elucidation and In Situ Monitoring

Spectroscopic Techniques for Reaction Intermediate Characterization

Spectroscopic methods are indispensable for the direct observation and characterization of fleeting intermediates in reactions involving 1-phenylethanethiol. By providing structural and electronic information in real-time, these techniques are pivotal for a deep mechanistic understanding.

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy: While standard NMR is a cornerstone of structural elucidation, advanced and in-situ NMR techniques offer dynamic information. For instance, specialized techniques like ¹⁹F NMR can be employed by using strategically fluorinated reagents to monitor reactions of thiols. This approach allows for the direct observation of reactive intermediates, such as sulfenic acids (RSOH), which are often too transient to be detected by conventional ¹H NMR due to spectral complexity and low concentration. nih.govresearchgate.net In-situ UV irradiation NMR has also been successfully used to monitor photo-initiated thiol-ene "click" reactions, providing kinetic data by tracking the disappearance of reactant signals and the appearance of product signals directly in the NMR tube. nih.govresearchgate.net This method allows for the simultaneous initiation of a reaction and the acquisition of spectroscopic data.

In-Situ Infrared (IR) Spectroscopy: In-situ IR, particularly Attenuated Total Reflectance Fourier-Transform Infrared (ATR-FTIR) spectroscopy, is a powerful tool for monitoring the progress of reactions in real-time. By tracking the vibrational frequencies of specific functional groups, it can follow the consumption of reactants and the formation of products. For example, in a thiol-ene reaction involving an alkene and this compound, the disappearance of the characteristic S-H stretching band (around 2550 cm⁻¹) and the C=C stretching band can be monitored to determine reaction kinetics. acs.org This technique is valuable for optimizing reaction conditions by providing immediate feedback on reaction rates and completion.

Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy is particularly useful for studying reactions that involve changes in electronic conjugation or the formation of colored intermediates. The phenyl group in this compound provides a chromophore that can be monitored. Reactions that modify the electronic environment of the aromatic ring or the thiol group can lead to shifts in the absorption maximum (λmax) or changes in molar absorptivity. spectroscopyonline.com For instance, the formation of a charge-transfer complex or a conjugated intermediate would produce a new, distinct absorption band, allowing for its concentration to be monitored over time according to the Beer-Lambert law. cluster-science.comresearchgate.netnih.gov

Circular Dichroism (CD) Spectroscopy: As this compound is a chiral molecule, CD spectroscopy is a critical tool for studying its stereochemical transformations. CD measures the differential absorption of left- and right-circularly polarized light, providing information unique to chiral molecules. It can be used to determine the enantiomeric excess (ee) of a sample and to monitor changes in chirality during a reaction. utexas.edu Advanced techniques like Vibrational Circular Dichroism (VCD) can provide detailed conformational information in solution. ru.nl Furthermore, Photoelectron Circular Dichroism (PECD), a gas-phase technique, has been specifically studied for the deprotonated form of the closely related 1-phenylethanol (B42297), demonstrating its acute sensitivity to the stereochemistry and electronic structure of chiral molecules. nih.govnih.gov

Spectroscopic TechniqueApplication for this compound ReactionsType of Information ObtainedKey Advantages
Advanced NMR (e.g., In-situ, ¹⁹F)Mechanistic studies of oxidation or derivatization.Direct detection of transient intermediates (e.g., sulfenic acids), kinetic data. nih.govresearchgate.netHigh structural resolution; unambiguous identification of species.
In-situ IR (ATR-FTIR)Monitoring addition reactions (e.g., thiol-ene).Real-time concentration profiles of reactants and products, reaction kinetics. acs.orgNon-invasive; applicable to a wide range of reaction conditions.
UV-Vis SpectroscopyStudying reactions involving the aromatic ring or formation of conjugated systems.Detection of colored intermediates, kinetic analysis. spectroscopyonline.comcluster-science.comresearchgate.netHigh sensitivity; simple setup for kinetic monitoring.
Circular Dichroism (CD)Monitoring stereoselective reactions; determining enantiomeric purity.Changes in chirality, enantiomeric excess (ee), absolute configuration. utexas.eduru.nlarxiv.orgHigh sensitivity to stereochemistry.

Mass Spectrometry for Reaction Monitoring and Product Analysis

Mass spectrometry (MS) is a highly sensitive technique used to identify and quantify compounds based on their mass-to-charge ratio (m/z). It is essential for monitoring the complex mixtures that arise during chemical reactions.

On-line mass spectrometry techniques allow for the direct analysis of a chemical reaction as it happens. nih.gov Ambient ionization methods, such as Atmospheric Solids Analysis Probe (ASAP), enable the rapid analysis of reaction aliquots with minimal to no sample preparation, providing structural information in under a minute. waters.com This is useful for quickly identifying starting materials, tracking the formation of this compound or its subsequent products, and identifying components in purification fractions. waters.com

Electrospray Ionization (ESI-MS) is particularly powerful for monitoring reactions in solution. nih.govnih.govmdpi.com By continuously infusing the reaction mixture into the mass spectrometer, one can track the intensity of ions corresponding to reactants, intermediates, products, and by-products over time. For example, in a reaction where this compound is alkylated, ESI-MS can monitor the disappearance of the ion for deprotonated this compound and the appearance of the ion for the alkylated product. This approach is highly effective for optimizing reaction conditions by providing a detailed view of the reaction profile. nih.govmdpi.com

For complex product mixtures, coupling liquid chromatography with mass spectrometry (LC-MS) is the method of choice. mdpi.comnih.govresearchgate.net LC separates the different components of the mixture before they enter the mass spectrometer for detection and identification. This is crucial for identifying minor side products that might not be distinguishable in a direct infusion analysis. In the context of this compound, LC-MS would be used to analyze the final reaction mixture to confirm the identity of the desired product and to characterize any impurities formed. mdpi.comnih.gov Techniques like Selected Reaction Monitoring (SRM) on a triple-quadrupole instrument can provide highly selective and precise quantification of target analytes even in complex matrices. cuni.cz

Mass Spectrometry TechniqueApplication for this compound ReactionsType of Information ObtainedKey Advantages
On-line MS (e.g., ESI-MS)Real-time monitoring of reaction progress. nih.govdurham.ac.ukIdentification of reactants, products, and stable intermediates; relative quantification. nih.govHigh sensitivity; provides immediate feedback for reaction optimization.
Ambient Ionization MS (e.g., ASAP)Rapid screening of reaction status and product formation.Fast identification of major components with minimal sample prep. waters.comSpeed and ease of use; enhances workflow efficiency.
Liquid Chromatography-Mass Spectrometry (LC-MS)Detailed analysis of final reaction mixtures and purification fractions.Separation and identification of products, by-products, and impurities. nih.govresearchgate.netHigh separation power combined with sensitive and specific detection.
Selected Reaction Monitoring (SRM)Targeted quantification of specific products or impurities.Precise concentration of target analytes in complex mixtures. cuni.czExceptional selectivity and sensitivity for quantitative analysis.

Chromatographic Methods (e.g., Chiral HPLC) for Stereoisomer Analysis and Purity Assessment in Reaction Mixtures

Chromatographic techniques are fundamental for separating the components of a reaction mixture to assess purity and, crucially for chiral compounds like this compound, to determine the ratio of stereoisomers.

High-Performance Liquid Chromatography (HPLC) is the preeminent technique for this purpose. nih.gov For the analysis of this compound, which contains a stereocenter, chiral HPLC is essential. This method uses a chiral stationary phase (CSP) that interacts differently with the R- and S-enantiomers, leading to different retention times and thus their separation. phenomenex.comuncw.edu

The success of a chiral separation depends on the selection of the appropriate CSP. nih.gov Common types of CSPs that are effective for separating aromatic compounds include:

Polysaccharide-based CSPs: Derivatives of cellulose or amylose, such as cellulose tris(3,5-dimethylphenylcarbamate), are widely used due to their broad applicability and excellent chiral recognition capabilities for a variety of compounds, including those with aromatic rings. nih.govrsc.org

Pirkle-type CSPs: These phases are based on the principle of forming transient diastereomeric complexes between the analyte and the CSP. They often involve π-acceptor or π-donor moieties that interact with aromatic rings, making them suitable for this compound. hplc.eu An advantage is that both enantiomeric forms of the stationary phase are often available, allowing for the inversion of the elution order. hplc.eu

Cyclodextrin-based CSPs: These use cyclodextrins as chiral selectors. The separation mechanism often involves the inclusion of the analyte's aromatic ring into the hydrophobic cavity of the cyclodextrin, with additional interactions at the chiral center leading to enantioseparation. uncw.edu

Chromatographic MethodChiral Stationary Phase (CSP) TypeApplication for this compoundPrinciple of Separation
Chiral HPLCPolysaccharide-based (e.g., Lux Cellulose-1, Chiralpak)Enantiomeric excess (ee) determination; purity analysis. nih.govFormation of transient diastereomeric complexes involving hydrogen bonding, dipole-dipole, and π-π interactions within chiral grooves of the polysaccharide structure. rsc.org
Pirkle-type (e.g., Phenylglycine)Separation of enantiomers; method development for preparative separation.π-π interactions, hydrogen bonding, and steric hindrance between the analyte and the covalently bonded chiral selector. hplc.eu
Cyclodextrin-basedAnalysis of enantiomeric composition in reaction mixtures.Inclusion of the phenyl group into the cyclodextrin cavity, with stereospecific interactions at the rim of the cavity. uncw.edu

Future Research Trajectories and Interdisciplinary Opportunities

Innovations in Asymmetric Synthesis and Catalysis Utilizing 1-Phenylethanethiol

The demand for enantiomerically pure compounds, particularly in the pharmaceutical and agrochemical industries, drives continuous innovation in asymmetric catalysis. nih.gov this compound, as a chiral secondary thiol, is a valuable building block and a platform for the development of new catalytic systems.

Future research is likely to focus on the development of novel chiral ligands derived from this compound. The design of modular, non-symmetrical ligands, such as those combining phosphorus and nitrogen (P,N-ligands) or nitrogen and sulfur (N,S-ligands), has proven successful in a variety of metal-catalyzed reactions, often outperforming traditional C2-symmetric ligands. nih.gov The stereogenic center of this compound can be incorporated into these ligand scaffolds to create a finely-tuned chiral environment around a metal center. For instance, new chiral N,N'-dioxide or dinitrogen ligands could be synthesized using (R)- or (S)-1-phenylethanethiol as a starting material, potentially leading to catalysts with high enantioselectivity in reactions like C-N bond formation. rsc.orgnih.gov

Furthermore, direct catalytic asymmetric approaches to synthesizing chiral thiols themselves are an emerging area. nih.gov Research into synergistic organocatalysis, for example in the kinetic resolution of secondary thiols like this compound, presents a powerful strategy. nih.gov This involves using a chiral catalyst to selectively react with one enantiomer of a racemic thiol mixture, allowing for the separation of the unreacted, enantiopure thiol. Future work could explore new bifunctional organocatalysts, such as those based on cinchona alkaloids or thioureas, for the efficient kinetic resolution or desymmetrization reactions involving this compound and its derivatives. mdpi.comnih.gov The development of palladium-catalyzed asymmetric rearrangements of prochiral precursors could also be expanded to generate enantioenriched this compound derivatives. nih.gov

Table 1: Potential Asymmetric Reactions Involving this compound

Reaction Type Role of this compound Potential Catalyst Type Desired Outcome
Metal-catalyzed Cross-Coupling Chiral Ligand Precursor Palladium, Rhodium, Iridium High enantioselectivity in C-C, C-N, or C-O bond formation
Kinetic Resolution Racemic Substrate Chiral Organocatalyst Separation of (R)- and (S)-1-phenylethanethiol
Asymmetric Sulfa-Michael Addition Nucleophile Chiral Bifunctional Catalyst Synthesis of chiral β-sulfanyl ketones

| capes.gov.brcapes.gov.br-Sigmatropic Rearrangement | Precursor to Substrate | Chiral Palladium(II) Complex | Formation of branched, enantioenriched allylic thiols |

Exploration of this compound in Advanced Materials Design and Functionalization

The thiol group is an exceptionally versatile functional handle for modifying polymers and creating advanced materials through "click" chemistry, such as thiol-ene reactions. researchgate.net These reactions are highly efficient, proceed under mild conditions, and are tolerant of a wide variety of other functional groups.

A significant future direction lies in the post-polymerization modification of existing polymers with this compound to impart specific properties. For instance, reacting this compound with polymers containing vinylidene or other alkene groups can introduce both hydrophobicity (from the phenyl group) and a site for further functionalization or cross-linking (via the thiol). rsc.org This approach allows for the tuning of material properties such as thermal stability, solubility, and mechanical strength. rsc.org Research into grafting this compound onto bio-based polymers like polylactide could lead to new materials with tailored degradation profiles and functionalities for biomedical applications.

The synthesis of thiol-functional polymer nanoparticles is another promising area. nih.govrsc.org Aerosol photopolymerization and other one-pot synthesis methods can produce uniform nanoparticles with a high density of thiol groups on their surface. nih.govresearchgate.net Using this compound or its derivatives in these processes could create chiral nanoparticles. Such nanoparticles could be explored for applications in chiral separations, as sensors, or as novel drug delivery vehicles where the chiral surface might interact specifically with biological targets. nih.gov The ability to create cross-linked poly(thio-ether) networks opens possibilities for developing robust and functional nanomaterials. researchgate.net

Table 2: Applications of this compound in Materials Science

Material Type Synthesis Method Role of this compound Potential Application
Functional Poly(ester amide)s Thiol-ene "click" reaction Modifying agent Thermoplastics with tunable thermal properties and hydrophobicity
Thiol-Functional Nanoparticles Aerosol Photopolymerization Monomer/Functionalizing agent Chiral recognition, drug delivery, 3D printing resins
Reversible Cross-linked Networks Diels-Alder Reaction Component of modified polymer Self-healing materials, reprocessable thermosets

Integration with High-Throughput Screening and Automated Synthesis Platforms

Modern chemical research increasingly relies on automation and high-throughput screening (HTS) to accelerate the pace of discovery. umontreal.ca These technologies are particularly well-suited to the challenges and opportunities presented by this compound chemistry.

In the realm of asymmetric catalysis, automated synthesis platforms can be employed to rapidly generate libraries of chiral ligands derived from this compound. umontreal.ca By systematically varying the other components of the ligand structure, hundreds or thousands of potential candidates can be synthesized in parallel. These libraries can then be evaluated using HTS methods to identify the most effective ligand for a specific chemical transformation, drastically reducing the time required for catalyst development. umontreal.canih.gov Microreactor technology, which enables rapid reaction optimization with small amounts of material, can be integrated into these workflows. umontreal.ca

Similarly, for materials science applications, HTS can be used to screen libraries of polymers functionalized with this compound and other thiols. nih.gov For example, a library of nanoparticles with varying compositions could be rapidly synthesized and tested for their ability to bind to a specific biological target. nih.gov This approach replaces the slow, one-at-a-time synthesis and testing process with a massively parallel one, enabling the discovery of new functional materials with optimized properties for applications ranging from diagnostics to therapeutics. The development of chemoselective turn-on probes that generate a fluorescent or colorimetric signal upon reaction with a thiol can facilitate the rapid screening of enzymatic activity or the efficiency of thiol-ene reactions in a high-throughput format. nih.gov

Sustainable Chemical Processes Involving this compound

The principles of green chemistry aim to reduce the environmental impact of chemical processes by minimizing waste, using renewable resources, and designing safer chemicals. ncsu.edu These principles offer a framework for future research involving this compound.

One key area of focus is the development of more sustainable synthesis routes for this compound itself. Traditional methods for thiol synthesis can sometimes be plagued by side reactions, such as competing elimination reactions. youtube.com Research into new synthetic methods that use weaker, more selective nucleophiles or catalytic approaches can improve atom economy and reduce the formation of unwanted byproducts. youtube.com

Another trajectory is the use of this compound in environmentally benign processes. For example, using water or bio-derived solvents like methanol-water mixtures in reactions involving this compound could significantly reduce the reliance on volatile and often hazardous organic solvents. mdpi.com Furthermore, there is potential to use this compound in the modification of renewable, bio-based polymers like lignin. ncsu.edu Lignin is an abundant waste product of the paper and biofuel industries, and functionalizing it with compounds like this compound could transform it into a valuable, renewable feedstock for new materials, contributing to a more circular economy. ncsu.edu The development of recyclable catalysts for reactions involving this compound, such as those immobilized on solid supports or nanoparticles, is another important avenue for making these chemical processes more sustainable. mdpi.com

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 1-phenylethanethiol in laboratory settings?

  • Methodological Answer : this compound is typically synthesized via thiolation of 1-phenylethanol using reagents like Lawesson’s reagent or via nucleophilic substitution of 1-phenylethyl halides with thiolate anions. Critical steps include purification via distillation or chromatography and characterization using NMR (for sulfur proton identification at δ ~1.5–2.0 ppm) and GC-MS (for purity >98%). Ensure detailed documentation of reagent sources (e.g., anhydrous solvents) and reaction conditions (e.g., inert atmosphere) to ensure reproducibility .

Q. How is this compound detected and quantified in natural products such as fruit peels?

  • Methodological Answer : Gas chromatography-olfactometry (GC-O) and aroma extract dilution analysis (AEDA) are primary methods for detecting this compound in natural matrices. Quantification employs GC-MS with internal standards (e.g., deuterated thiols) to account for matrix effects. For Pontianak oranges, headspace solid-phase microextraction (HS-SPME) is recommended to isolate volatile sulfur compounds, with detection limits as low as 0.005 ng/L in air .

Q. What are the best practices for storing this compound to prevent oxidation or decomposition?

  • Methodological Answer : Store this compound in amber glass containers under inert gas (N₂/Ar) at 4°C to minimize oxidation. Purity should be verified periodically via GC-MS. Incompatible materials include strong oxidizers (e.g., peroxides) and heavy metals, which catalyze degradation .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported enantiomeric ratios of this compound across studies?

  • Methodological Answer : Discrepancies in enantiomeric ratios (e.g., 76% R vs. 24% S in Pontianak oranges vs. other studies) may arise from extraction methods or chiral column selectivity. Cross-validation using multiple chiral stationary phases (e.g., β-cyclodextrin vs. Chirasil-L-Val) and standardized protocols for sample preparation (e.g., pH-controlled extraction) are critical. Statistical analysis (e.g., ANOVA) should compare inter-laboratory variability .

Q. What mechanistic insights explain the biosynthesis of this compound in plant systems?

  • Methodological Answer : Hypothesized pathways include enzymatic conversion of phenylalanine via cysteine-dependent β-lyases or glutathione conjugates. Isotopic labeling (¹³C-phenylalanine) coupled with LC-MS/MS can track precursor-product relationships. In vitro assays with plant tissue homogenates under anaerobic conditions may identify rate-limiting steps .

Q. How can recombination-omission experiments elucidate the role of this compound in flavor chemistry?

  • Methodological Answer : Prepare synthetic aroma models with/without this compound and evaluate sensory profiles via trained panels (e.g., triangle tests). Dose-response studies should correlate concentration (0.001–0.1 ppm) with perceived "sulfurous" or "resinous" attributes. Omission thresholds can be calculated using probit analysis to quantify its contribution to overall aroma .

Q. What analytical strategies address anomalies in this compound stability during thermal processing?

  • Methodological Answer : Thermal degradation studies (e.g., 50–150°C) with GC-MS monitoring can identify decomposition products (e.g., styrene or disulfides). Kinetic modeling (Arrhenius equation) predicts shelf-life under varying conditions. Antioxidants (e.g., BHT) or chelating agents (e.g., EDTA) may mitigate degradation, requiring optimization via factorial design experiments .

Tables for Key Data

Table 1 : Enantiomeric Distribution and Odor Thresholds of this compound

EnantiomerPercentage in Pontianak Orange PeelOdor Threshold in Air (ng/L)
R76%0.005
S24%0.005
Source: Volatile sulfur compound analysis in tropical fruits .

Table 2 : Recommended Analytical Techniques for this compound

TechniqueApplicationDetection Limit
GC-O/AEDAOdor-active compound identification0.005 ng/L
Chiral GC-MSEnantiomer separation0.01 ppm
HS-SPME-GC-MSVolatile compound quantification0.1 ppb

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